molecular formula C20H24ClN3O2 B11533958 2-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

2-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B11533958
M. Wt: 373.9 g/mol
InChI Key: IFUKBNALRSZIOJ-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide: , also known by its systematic name (4-benzylpiperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone , is a chemical compound with the following structure:

Structure: C18H22ClN3O2\text{Structure: } \text{C}_{18}\text{H}_{22}\text{ClN}_3\text{O}_2 Structure: C18​H22​ClN3​O2​

It combines a piperazine ring, a benzyl group, and a chlorinated methoxyphenyl moiety. The compound’s unique structure makes it interesting for various applications in research and industry .

Preparation Methods

The synthetic routes to prepare this compound involve several steps. One common method is the reaction of 4-benzylpiperazine with 5-chloro-2-methoxybenzoyl chloride. The reaction conditions typically include an organic solvent (such as dichloromethane or tetrahydrofuran) and a base (such as triethylamine). The resulting product is then isolated and purified. Industrial production methods may vary, but they generally follow similar principles .

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield different derivatives of the compound.

    Substitution: Substitution reactions at the chloro and methoxy groups are possible, resulting in modified derivatives. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and potential biological activity.

    Neuropharmacology: The piperazine moiety suggests possible interactions with neurotransmitter receptors.

    Anticancer Studies: Investigations into its effects on cancer cells.

    Industrial Use: It may serve as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism remains an active area of study. the compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar structural elements (e.g., piperazines, chloro-substituted phenyl rings) can be compared. Highlighting its uniqueness involves emphasizing the combination of these features.

Properties

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H24ClN3O2/c1-26-19-8-7-17(21)13-18(19)22-20(25)15-24-11-9-23(10-12-24)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,22,25)

InChI Key

IFUKBNALRSZIOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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